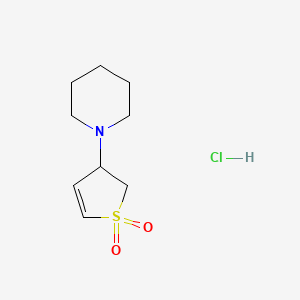![molecular formula C16H21NOS B3929649 N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)propanamide](/img/structure/B3929649.png)
N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)propanamide
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)propanamide, also known as Bicyclic Thiohydantoin (BCTH), is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCTH is a cyclic amide that contains a thioether group and a bicyclic ring system. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The exact mechanism of action of BCTH is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes involved in cancer cell growth and proliferation. BCTH has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant properties. Additionally, BCTH has been shown to inhibit the aggregation of amyloid-beta peptides, which may contribute to its potential use in treating Alzheimer's disease.
Biochemical and Physiological Effects:
BCTH has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, which may contribute to its anticancer properties. BCTH has also been shown to reduce seizure activity in animal models, which may be due to its modulation of ion channels in the brain. Additionally, BCTH has been shown to inhibit the aggregation of amyloid-beta peptides, which may contribute to its potential use in treating Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BCTH in lab experiments is that it has been synthesized using various methods, resulting in high yields. Additionally, BCTH has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, one limitation of using BCTH in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are several future directions for research on BCTH. One direction is to further investigate the compound's potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Another direction is to investigate the compound's potential use as an anticonvulsant, as it has been shown to reduce seizure activity in animal models. Additionally, further research is needed to fully understand the compound's mechanism of action, which may lead to the development of more targeted therapies. Finally, research is needed to investigate the potential use of BCTH in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Aplicaciones Científicas De Investigación
BCTH has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. BCTH has also been studied for its potential use as an anticonvulsant, as it has been shown to reduce seizure activity in animal models. Additionally, BCTH has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of the disease.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c1-11(19-14-5-3-2-4-6-14)16(18)17-15-10-12-7-8-13(15)9-12/h2-6,11-13,15H,7-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJUEKGCWZFUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2CCC1C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3929577.png)
![11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929592.png)
![1-(4-ethoxyphenyl)-3-{[4-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B3929596.png)
![11-(1,3-benzodioxol-5-yl)-7-benzoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929606.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3929609.png)

![1-(4-bromo-2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929623.png)

![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3929633.png)
![4-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929638.png)
![2-chloro-N-[({2-[(2-chloro-4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3929641.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3929673.png)
![5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid](/img/structure/B3929675.png)